2,3,5,6-Tetraphenylpyrazine

Vue d'ensemble

Description

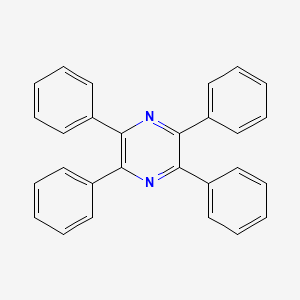

2,3,5,6-Tetraphenylpyrazine is an organic compound known for its unique aggregation-induced emission (AIE) properties. This compound is a derivative of pyrazine, featuring four phenyl groups attached to the 2, 3, 5, and 6 positions of the pyrazine ring. It has garnered significant interest in scientific research due to its luminescent properties, making it valuable in various applications such as optoelectronics, sensing, and imaging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetraphenylpyrazine can be synthesized through several methods. One common approach involves the reaction of benzil with ammonium acetate in acetic acid. This reaction proceeds via a condensation mechanism, forming the pyrazine ring with the phenyl groups attached . Another method involves the reaction of benzoin with ammonium acetate under similar conditions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6-Tetraphenylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted tetraphenylpyrazine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Aggregation-Induced Emission (AIE) Properties

Overview of AIE:

Aggregation-induced emission refers to the phenomenon where certain compounds exhibit enhanced fluorescence in aggregated states compared to their dilute solutions. TPP serves as a promising AIEgen due to its high quantum yield and stability under various conditions.

Applications:

- Fluorescent Sensors: TPP derivatives have been utilized in the development of fluorescent sensors for detecting metal ions and small organic molecules. The strong emission properties in aggregated forms enhance sensitivity and selectivity in sensing applications .

- Cell Imaging: The photostability and bright emission of TPP make it suitable for biological imaging applications. Its ability to penetrate cell membranes allows for effective tracking of cellular processes .

Optoelectronic Devices

Role in Organic Light Emitting Diodes (OLEDs):

TPP has been integrated into the design of OLEDs, where its excellent electroluminescent properties contribute to improved device performance. The planar structure of TPP facilitates efficient charge transport, making it an ideal candidate for hole transport layers in OLEDs .

Electrochromic Devices:

Research indicates that TPP can be polymerized with other compounds to create materials for electrochromic devices. These devices change color in response to an electric current, finding applications in smart windows and displays .

Photovoltaic Applications

Perovskite Solar Cells:

TPP has been explored as a hole transport material (HTM) in perovskite solar cells. Its favorable electronic properties enhance charge mobility and overall efficiency of solar energy conversion. Studies show that incorporating TPP derivatives improves the stability and performance of these solar cells .

Metal-Organic Frameworks (MOFs)

Design and Synthesis:

Recent advancements have seen TPP used as a building block in the synthesis of metal-organic frameworks. These frameworks leverage the unique properties of TPP to create materials with tunable fluorescence and porosity, applicable in gas storage and separation technologies .

Advanced Therapeutics

Hydrogels for Drug Delivery:

The incorporation of TPP into hydrogel systems has shown potential for drug delivery applications. Hydrogels utilizing TPP can provide controlled release of therapeutic agents while enhancing biocompatibility and minimizing side effects .

Summary Table of Applications

| Application Area | Description | Key Advantages |

|---|---|---|

| Fluorescent Sensors | Detection of metal ions and organic molecules | High sensitivity and selectivity |

| Cell Imaging | Tracking cellular processes | Bright emission and photostability |

| OLEDs | Used as a hole transport layer | Improved charge transport |

| Electrochromic Devices | Color-changing materials for smart applications | Responsive to electric stimuli |

| Perovskite Solar Cells | Hole transport material enhancing efficiency | Improved stability and performance |

| Metal-Organic Frameworks | Building block for tunable fluorescence materials | Versatile applications |

| Hydrogels | Drug delivery systems with controlled release capabilities | Enhanced biocompatibility |

Case Studies

-

Fluorescent Sensor Development:

A study demonstrated the use of TPP derivatives as fluorescent sensors capable of detecting trace amounts of heavy metals with high sensitivity, showcasing their practical application in environmental monitoring. -

Performance Improvement in OLEDs:

Research illustrated that incorporating TPP into OLED structures resulted in a notable increase in luminous efficiency compared to devices without TPP, highlighting its role in advancing optoelectronic technologies. -

Enhanced Stability in Perovskite Solar Cells:

A comparative analysis revealed that solar cells utilizing TPP as an HTM exhibited greater thermal stability and efficiency under operational conditions compared to traditional materials.

Mécanisme D'action

The mechanism by which 2,3,5,6-tetraphenylpyrazine exerts its effects is primarily through its aggregation-induced emission properties When the molecules aggregate, they restrict intramolecular motions, leading to enhanced luminescenceThe phenyl groups play a crucial role in this process by providing steric hindrance and promoting aggregation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,5,6-Tetraphenyl-1,4-dioxin

- 2,3,4,5-Tetraphenyl-4H-pyran-4-one

- Tetraphenylethene

- Distyrylanthracene

- Triphenylethene

- Tetraphenyl-1,4-butadiene

Uniqueness

2,3,5,6-Tetraphenylpyrazine is unique due to its strong AIE properties, which are not as pronounced in some of the similar compounds listed above. Its ability to emit light efficiently in the aggregated state makes it particularly valuable for applications in optoelectronics and sensing .

Activité Biologique

2,3,5,6-Tetraphenylpyrazine is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound is a derivative of pyrazine featuring four phenyl groups attached to the pyrazine ring. The compound can be synthesized through various methods, including reactions involving pyrazine derivatives and phenyl-substituted reagents. For instance, the synthesis can be achieved via the reaction of 2,3-dichloropyrazine with phenyl lithium or by employing palladium-catalyzed cross-coupling reactions with aryl halides .

Biological Activity

1. Anticancer Properties

Research indicates that pyrazine derivatives exhibit notable anticancer activity. Specifically, this compound has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by triggering cell cycle arrest and promoting apoptotic pathways .

2. Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes. This makes it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Activity

Emerging studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage in experimental models. This action is believed to be mediated through its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Studies

Several case studies have highlighted the biological activities of this compound:

-

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was observed to activate caspase-3 and caspase-9 pathways indicative of apoptosis . -

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on bacterial strains such as Escherichia coli and Staphylococcus aureus, this compound exhibited inhibitory zones comparable to standard antibiotics. This suggests its potential as an alternative therapeutic agent against resistant strains.

Data Table

Propriétés

IUPAC Name |

2,3,5,6-tetraphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCJXWKXAHCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298432 | |

| Record name | amaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-04-6 | |

| Record name | Pyrazine, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetraphenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylpyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPA8GH77SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.